molecular formula C6H7F3O3 B041367 Ethyl 4,4,4-trifluoroacetoacetate CAS No. 372-31-6

Ethyl 4,4,4-trifluoroacetoacetate

Cat. No. B041367
CAS RN: 372-31-6
M. Wt: 184.11 g/mol
InChI Key: OCJKUQIPRNZDTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

ETFAA serves as a foundational building block for the synthesis of enantiopure chirons, particularly in the trifluoromethyl-β-amino acid series. Through specific transformations, a series of enantiopure chirons bearing both a trifluoromethyl group and an amino moiety can be accessed. The key intermediate is obtained optically pure by a resolution procedure (Michaut et al., 2007). Additionally, ETFAA has been applied in the preparation of novel fluorinated proline analogues via reaction with ethyl isocyanoacetate, demonstrating its utility in synthesizing previously unknown compounds (Tolmachova et al., 2018).

Molecular Structure Analysis

The molecular structure and conformational properties of ethyl trifluoroacetate, closely related to ETFAA, have been determined through electron diffraction and vibrational spectroscopy, supplemented by quantum chemical calculations. This analysis revealed two structures with different symmetries, highlighting the molecule's conformational diversity and providing insight into its reactivity and physical properties (Defonsi Lestard et al., 2010).

Chemical Reactions and Properties

ETFAA undergoes various chemical reactions, showcasing its versatility. For instance, it can be transformed into α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates, demonstrating its ability to form multifunctional carbon compounds with different functional groups on the same carbon atom. These compounds exhibit noticeable reactivities due to their novel multifunctionalised carbon structures (Takéuchi et al., 1988). Additionally, ETFAA's role in the synthesis of 2,4-bis(trifluoromethyl)furan through reaction with 3-bromo-1,1,1-trifluoroacetone highlights its utility in creating compounds with significant chemical properties (Smith et al., 1997).

Physical Properties Analysis

The physical properties of ETFAA and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various chemical processes. The experimental and theoretical structure analyses provide essential data for understanding these properties and predicting the behavior of ETFAA in different conditions.

Chemical Properties Analysis

ETFAA exhibits a range of chemical properties that make it a valuable reagent in organic synthesis. Its ability to undergo reactions such as trifluoroacetylation, addition to thiols, and condensation reactions underscores its reactivity and the potential to generate a wide array of functionalized compounds. The chemoselectivity of ETFAA in reactions with anilines, leading to the synthesis of quinolinones, further exemplifies its utility in producing compounds with targeted chemical functionalities (Berbasov & Soloshonok, 2003).

Scientific Research Applications

  • Building Block for Enantiopure Chirons : ETFAA can be transformed into enantiopure chirons, which have both a trifluoromethyl group and an amino moiety. This process enables the creation of a series of trifluoromethyl-amino acids, crucial for pharmaceutical synthesis (Michaut, Metz, Paris, & Plaquevent, 2007).

  • Addition of Thiols and Aminothiols : Ethyl 4,4,4-trifluorocrotonate, a derivative of ETFAA, reacts with thiols and aminothiols to yield 3-thiolation products. Such reactions are significant in the synthesis of sulfur-containing organic compounds (Karimova, Glazkov, Ignatenko, & Kolomiets, 2003).

  • Synthesis of Trifluoromethylated Heterocyclic Compounds : ETFAA is used for synthesizing trifluoromethylated heterocyclic compounds under mild conditions. These compounds have potential applications in pharmaceuticals and other industries (朱仕正 et al., 2009).

  • Chemoselective Reactions with Anilines : Ethyl 4,4,4-trifluoroacetoacetate reacts with anilines to produce 2-trifluoromethyl-4- and 4-trifluoromethyl-2 quinolinones. This chemoselectivity is significant for synthesizing complex organic molecules (Berbasov & Soloshonok, 2003).

  • Asymmetric Reduction in Organic Media : 1,4-butanediol promotes the asymmetric reduction of ETFAA to (S)-alcohol under water-deficient conditions. This method is useful for producing high-purity chiral alcohols (Zuhse, Leggewie, Hollmann, & Kara, 2015).

  • Enantioselective Hydrogenation : ETFAA undergoes enantioselective hydrogenation with cinchona-modified platinum, allowing the synthesis of various trifluoromethyl alcohols with high enantiomeric excess (Arx, Mallát, & Baiker, 2000).

  • Brønsted-Acid-Catalyzed Enantioselective Arylation : ETFAA can undergo enantioselective arylation catalyzed by chiral phosphoric acid, leading to chiral trifluoromethyl compounds. This method is beneficial in asymmetric synthesis (Nie et al., 2009).

Safety And Hazards

Ethyl 4,4,4-trifluoroacetoacetate is flammable and harmful if swallowed . It is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Ethyl 4,4,4-trifluoroacetoacetate offers a versatile platform for the introduction of trifluoromethyl groups into different molecules, allowing for the modification of their physicochemical properties . This suggests potential future directions in the synthesis of a variety of biologically active compounds .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxobutanoate
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InChI

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OCJKUQIPRNZDTK-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H7F3O3
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DSSTOX Substance ID

DTXSID5059905
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Molecular Weight

184.11 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Vapor Pressure

6.0 [mmHg]
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Product Name

Ethyl 4,4,4-trifluoroacetoacetate

CAS RN

372-31-6
Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl trifluoroacetoacetate
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Record name Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Ethyl 4,4,4-trifluoroacetoacetate
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Record name Ethyl (trifluoroacetyl)acetate
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (142.1 g, 1.00 moles) is mixed with ethyl acetate (229.1 g, 2.60 moles) under nitrogen at 5-10° C. Sodium ethoxide (71.5 g, 1.05 moles) is added portion-wise at the same temperature. The addition is exothermic, bringing the temperature gradually to 40-55° C. The mixture is heated to 60-65° C. and kept at that temperature for 3 hours. GC indicates a conversion of 98.8%.
Quantity
142.1 g
Type
reactant
Reaction Step One
Quantity
229.1 g
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
608
Citations
J He, X Mao, Z Sun, P Zheng, Y Ni… - Biotechnology Journal …, 2007 - Wiley Online Library
Microbial synthesis of ethyl (R)â•’4,4,4â•’trifluoroâ•’3â•’hydroxybutanoate by asymmetric Page 1 1 Introduction Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate [(R)-2] is an interesting …
Number of citations: 16 onlinelibrary.wiley.com
V Michaut, F Metz, JM Paris, JC Plaquevent - Journal of fluorine chemistry, 2007 - Elsevier
Ethyl-4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons in trifluoromethyl-β-amino acid series - ScienceDirect Skip to main content Skip to article …
Number of citations: 32 www.sciencedirect.com
B Singh, GY Lesher - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Reaction of ethyl 4,4,4‐trifluoroacetoacetate with aromatic aldehydes and ammonia gives diethyl 4‐aryl‐2,6‐dihydroxy‐2,6‐bis(trifluoromethyl)‐3,5‐piperidinedicarboxylates (4) instead …
Number of citations: 16 onlinelibrary.wiley.com
R Zuhse, C Leggewie, F Hollmann… - … Process Research & …, 2015 - ACS Publications
Biocatalytic asymmetric reduction of ethyl-4,4,4-trifluoroacetoacetate under water-deficient reaction conditions using a “smart cosubstrate” 1,4-butanediol was demonstrated up to a 2 L …
Number of citations: 33 pubs.acs.org
MV Goryaeva, SO Kushch, YV Burgart… - Russian Chemical …, 2020 - Springer
The peculiarities of the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one into hexahydroimidazo[1,2-a]pyridin-5-ones …
Number of citations: 9 link.springer.com
JO Smith, BK Mandal, R Filler, JW Beery - Journal of fluorine chemistry, 1997 - Elsevier
The potassium enolate of ethyl 4,4,4-trifluoroacetoacetate 1 reacts with 3-bromo-1,1,1-trifluoroacetone 2 in DMSO solution to yield three products. Ethyl 2,4-bis(trifluoromethyl)-4-…
Number of citations: 21 www.sciencedirect.com
JP Bégué, M Charpentier-Morize, G Née - Journal of the Chemical …, 1989 - pubs.rsc.org
In aprotic polar solvents the ratio of O vs. C alkylation products of ethyl 4,4,4-trifluoroacetoacetate (ETFAA)can be dependent on reaction time; in hexamethylphosphoric triamide (HMPA) …
Number of citations: 9 pubs.rsc.org
J Nie, GW Zhang, L Wang, DH Zheng, Y Zheng, JA Ma - 2009 - Wiley Online Library
Chiral phosphoric acid was found to be an effective organocatalysts for the direct enantioselective arylation of ethyl 4,4,4‐trifluoroacetoacetate (ETFAA). A series of chiral trifluoromethyl‐…
KH Pilgram, RD Skiles - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
Highly functionalized pyrazoles, 2, and 1H‐pyrazolo[3,4‐d]pyridazinones 3 have been obtained in moderate yields from ethyl 4,4,4‐trifluoroacetoacetate o‐chlorophenylhydrazones 1 …
Number of citations: 10 onlinelibrary.wiley.com
YS Kudyakova, DN Bazhin, PA Slepukhin, YV Burgart… - Tetrahedron …, 2017 - Elsevier
The one-step preparation of diethyl 2-ethoxy-6-CF 3 -2H-pyran-3,5-dicarboxylate via the condensation of ethyl 4,4,4-trifluoroacetoacetate with CH(OEt) 3 has been reported and a …
Number of citations: 12 www.sciencedirect.com

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